molecular formula C7H5BrF3NO B1528980 5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine CAS No. 944805-61-2

5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine

Cat. No.: B1528980
CAS No.: 944805-61-2
M. Wt: 256.02 g/mol
InChI Key: PNGHLWFANAWPAO-UHFFFAOYSA-N
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Description

5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine (CAS 944805-61-2) is a high-value pyridine derivative designed for advanced research and development. This compound serves as a critical synthetic intermediate, or building block, in the discovery of novel active molecules . Its molecular structure incorporates both a bromo and a trifluoromethyl (CF3) group on the pyridine ring, making it a versatile substrate for further functionalization through cross-coupling reactions and other synthetic transformations. The presence of the trifluoromethyl group is of particular interest in life sciences research. This moiety can significantly influence the biological activity, metabolic stability, and lipophilicity of lead compounds, making it a key feature in modern agrochemical and pharmaceutical design . Currently, numerous pesticides and several approved pharmaceuticals containing the trifluoromethylpyridine (TFMP) moiety have been developed, highlighting the importance of intermediates like this one in industrial research . Stored in an inert atmosphere at 2-8°C, our product is guaranteed to meet high standards of purity and consistency for your most demanding applications. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-3-methoxy-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5BrF3NO/c1-13-5-2-4(8)3-12-6(5)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGHLWFANAWPAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901254166
Record name 5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine
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Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

944805-61-2
Record name 5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine
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Record name 5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine
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Record name 5-bromo-3-methoxy-2-(trifluoromethyl)pyridine
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Biological Activity

5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications in pharmacology, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Bromine at the 5-position
  • Methoxy group at the 3-position
  • Trifluoromethyl group at the 2-position

This unique combination of substituents is expected to influence its reactivity and biological properties significantly.

Anticancer Activity

Recent studies have evaluated the anticancer potential of various pyridine derivatives, including this compound. Preliminary findings suggest that compounds with similar structures exhibit significant inhibitory effects on cancer cell proliferation. For instance, a derivative with a trifluoromethyl group was reported to have an IC50 value of 0.304 μM against the Km-12 cell line, indicating promising anticancer activity .

Antiviral Activity

Pyridine derivatives have also been explored for their antiviral properties. In a study focusing on N-heterocycles, certain derivatives exhibited strong inhibitory effects against viral replication mechanisms. While specific data on this compound's antiviral activity remains limited, its structural analogs have shown promise against viral targets such as HCV NS5B polymerase .

The biological activity of this compound may be attributed to several mechanisms:

  • Electrophilic Interactions : The bromine atom can participate in electrophilic aromatic substitution reactions, potentially leading to the formation of reactive intermediates that interact with biological macromolecules.
  • Hydrogen Bonding : The methoxy group may facilitate hydrogen bonding with target proteins or nucleic acids, enhancing binding affinity and specificity.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (μM)Reference
This compoundAnticancerTBD
Trifluoromethyl-pyridine derivativeAntiviral0.35
Pyrazolo[3,4-b]pyridine derivativeAnticancer0.304
Halogenated pyridinesAntiviralVarious

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining its efficacy and safety profile.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine (CAS 1214377-42-0)
  • Structural Difference : Methoxy and trifluoromethyl groups swap positions (2 vs. 3).
  • Impact :
    • Reduced receptor affinity compared to the target compound, as trifluoromethyl at position 2 may sterically hinder interactions .
    • Lower synthetic accessibility due to regioselective challenges in methoxy placement .
3-Bromo-5-methoxypyridine (CAS 50720-12-2)
  • Structural Difference : Lacks the trifluoromethyl group.
  • Impact :
    • Simplified reactivity in nucleophilic substitutions but reduced metabolic stability in vivo .
    • Lower lipophilicity (logP ~1.2 vs. ~2.5 for the target compound) .

Halogen-Substituted Derivatives

5-Bromo-2-chloro-3-(trifluoromethyl)pyridine (CAS 211122-40-6)
  • Structural Difference : Methoxy replaced with chlorine.
  • Impact: Increased electrophilicity at position 3, enhancing reactivity in Suzuki-Miyaura couplings .
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine
  • Structural Difference : Bromine at position 2, chlorine at 3, trifluoromethyl at 5.
  • Impact :
    • Distinct regioselectivity in cross-coupling reactions (e.g., preferential substitution at position 5) .
    • Reduced solubility in polar solvents compared to the target compound .

Methyl- and Fluoro-Substituted Analogs

5-Bromo-2-methoxy-3-methylpyridine (CAS 22591176)
  • Structural Difference : Trifluoromethyl replaced with methyl.
  • Impact :
    • Methyl’s electron-donating effect increases pyridine ring basicity (pKa ~3.5 vs. ~1.8 for the target compound) .
    • Lower thermal stability due to absence of fluorine’s strong C–F bonds .
3-Bromo-5-fluoro-2-methoxypyridine
  • Structural Difference : Bromine replaced with fluorine at position 5.
  • Impact :
    • Enhanced bioavailability in CNS-targeting drugs due to fluorine’s small size and electronegativity .
    • Reduced steric hindrance facilitates faster metabolic clearance .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight logP Solubility (mg/mL) Melting Point (°C)
5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine 256.02 ~2.5 0.15 (DMSO) 98–102
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine 256.02 ~2.3 0.12 (DMSO) 85–89
5-Bromo-2-chloro-3-(trifluoromethyl)pyridine 254.48 ~3.0 0.08 (DMSO) 110–114

Key Findings

  • Trifluoromethyl Position : Critical for receptor binding; position 2 optimizes steric and electronic interactions .
  • Bromine vs. Chlorine : Bromine enhances leaving-group capacity in nucleophilic substitutions, while chlorine increases electrophilicity .
  • Methoxy vs. Methyl : Methoxy improves solubility but reduces thermal stability compared to methyl .

Preparation Methods

Starting Material and Reagents

Reaction Conditions and Procedure

  • Step 1: Bromination

    • Mix 2-methoxy-3-(trifluoromethyl)pyridine with 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in trifluoroacetic acid.
    • Stir the mixture at room temperature (approximately 20°C) for 18 to 22 hours under an inert atmosphere (argon).
    • This step introduces the bromine atom selectively at the 5-position of the pyridine ring.
  • Step 2: Work-up and Purification

    • Remove TFA under reduced pressure at around 45°C.
    • Suspend the residue in tert-butyl methyl ether to precipitate impurities, then filter off the solid.
    • Concentrate the filtrate and suspend in ethyl acetate, filter again to remove insolubles.
    • Concentrate the filtrate and dilute with a mixture of heptane and TBME to remove further impurities by filtration.
    • Purify the crude product by silica gel column chromatography using a gradient from 100% hexane to 90:10 hexane/ethyl acetate.
    • Final filtration through a plug of sodium bicarbonate (NaHCO3) to neutralize residual acids.

Yield and Physical State

  • The reported yield of 5-bromo-3-methoxy-2-(trifluoromethyl)pyridine is approximately 74% .
  • The product is typically obtained as an oil or colorless solid depending on the purification and drying methods used.

Data Table Summarizing Key Preparation Parameters

Parameter Details
Starting Material 2-methoxy-3-(trifluoromethyl)pyridine
Brominating Agent 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione
Acid Catalyst Trifluoroacetic acid (TFA)
Reaction Temperature 20°C (room temperature)
Reaction Time 18–22 hours
Atmosphere Argon (inert)
Solvents for Work-up tert-butyl methyl ether, ethyl acetate, n-heptane
Purification Method Silica gel column chromatography (hexane/ethyl acetate)
Yield ~74%
Product Form Oil or colorless solid

Research Findings and Notes

  • The bromination method using 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione is selective and mild, avoiding harsh brominating reagents like elemental bromine, which can cause over-bromination or degradation.
  • Trifluoroacetic acid acts both as a solvent and catalyst, facilitating the electrophilic bromination under mild conditions.
  • The multi-step washing and filtration during work-up ensure removal of residual acids and by-products, leading to high purity of the final compound.
  • Silica gel chromatography with a non-polar to slightly polar solvent gradient effectively separates the desired product from impurities.
  • The method is scalable and reproducible, suitable for laboratory and industrial synthesis.

Q & A

Q. What are the optimal synthetic routes for preparing 5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation and functionalization of pyridine derivatives. For example:

  • Bromination : Direct bromination at the 5-position of a methoxy-trifluoromethyl pyridine precursor using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in carbon tetrachloride .
  • Methoxy Group Introduction : Nucleophilic substitution of a chloro or nitro precursor with sodium methoxide in polar aprotic solvents (e.g., DMF) at 80–100°C .
    Key factors affecting yield include temperature control (to avoid decomposition of the trifluoromethyl group) and stoichiometric ratios of brominating agents. Reported yields range from 45% to 72% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

Methodological Answer:

  • <sup>1</sup>H NMR : The methoxy group (-OCH3) appears as a singlet at δ 3.8–4.0 ppm. The trifluoromethyl (-CF3) group causes splitting in aromatic proton signals (δ 7.5–8.5 ppm) due to coupling with fluorine atoms .
  • <sup>19</sup>F NMR : A distinct signal for -CF3 at δ -60 to -65 ppm confirms substitution .
  • Mass Spectrometry (MS) : The molecular ion peak [M+H]<sup>+</sup> at m/z 256.02 (C7H5BrF3NO) with fragmentation patterns corresponding to Br and CF3 loss .

Q. What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

  • Light Sensitivity : The bromine and trifluoromethyl groups make the compound photosensitive. Store in amber glass vials at -20°C to prevent degradation .
  • Moisture Sensitivity : Hydrolysis of the methoxy group can occur in aqueous acidic/basic conditions. Use anhydrous solvents (e.g., THF, DCM) for reactions .
  • Thermal Stability : Decomposes above 150°C; avoid prolonged heating during purification .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The -CF3 group at the 2-position deactivates the pyridine ring, reducing electron density at the 5-bromo position. This impacts:

  • Suzuki-Miyaura Coupling : Lower reactivity compared to non-CF3 analogs. Use Pd(PPh3)4 with Cs2CO3 in toluene/EtOH (3:1) at 100°C for 24 hours to achieve 60–70% yield .
  • Buchwald-Hartwig Amination : Requires bulky ligands (e.g., XPhos) to suppress side reactions. Monitor for dehalogenation byproducts via LC-MS .

Q. What strategies can resolve contradictions in regioselectivity data for functionalization reactions involving this compound?

Methodological Answer: Discrepancies in regioselectivity (e.g., competing substitution at bromine vs. methoxy sites) arise from:

  • Solvent Effects : Polar solvents favor nucleophilic attack at bromine, while nonpolar solvents stabilize radical pathways .
  • Catalyst Choice : Pd vs. Cu catalysts in Ullmann-type couplings produce different regioisomers. Use DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) to predict transition-state energies .
  • Validation : Compare experimental results with computational models and conduct isotopic labeling (e.g., <sup>13</sup>C-methoxy) to track reaction pathways .

Q. How can computational chemistry (DFT, MD) predict the compound’s behavior in catalytic systems or biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the 5-bromo position has a higher electrophilicity index (f<sup>+</sup> = 0.15) compared to the methoxy group (f<sup>+</sup> = 0.03), aligning with observed reactivity .
  • Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways. Use AMBER force fields with explicit solvent models .

Q. What are the challenges in scaling up synthesis while maintaining purity >98%?

Methodological Answer:

  • Purification : Replace column chromatography with recrystallization in ethanol/water (3:1) for large batches. Monitor residual Pd via ICP-MS (<1 ppm) .
  • Byproduct Control : Optimize reaction time to minimize dehalogenation (e.g., <5% 3-methoxy-2-(trifluoromethyl)pyridine). Use inline FTIR to track intermediate formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine
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5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine

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